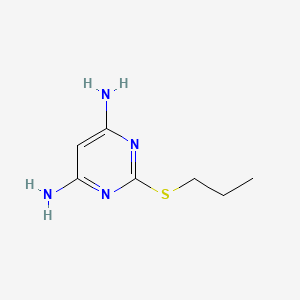

2-(Propylthio)pyrimidine-4,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfanylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYJYFOZONDZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Propylthio Pyrimidine 4,6 Diamine

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 2-(propylthio)pyrimidine-4,6-diamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment. The expected spectral data, based on the analysis of analogous compounds, are discussed below.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal characteristic signals corresponding to the protons of the propyl group and the pyrimidine (B1678525) ring. Based on the analysis of 2-(heptylthio)pyrimidine-4,6-diamine, the signals for the propylthio moiety would appear in the upfield region of the spectrum. mdpi.com

The terminal methyl (CH₃) protons of the propyl group are anticipated to produce a triplet signal. The methylene (B1212753) (CH₂) protons adjacent to the sulfur atom are expected to resonate as a triplet, while the central methylene protons would likely appear as a multiplet, specifically a sextet. The pyrimidine ring is expected to show a singlet for the proton at the C5 position. Additionally, the protons of the two amino (NH₂) groups would give rise to a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (pyrimidine ring) | ~5.3 | s (singlet) |

| -S-CH₂ -CH₂-CH₃ | ~3.0 | t (triplet) |

| -S-CH₂-CH₂ -CH₃ | ~1.7 | sextet |

| -S-CH₂-CH₂-CH₃ | ~1.0 | t (triplet) |

| -NH₂ | Variable | br s (broad singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon atom of the pyrimidine ring attached to the sulfur atom (C2) is expected to resonate at a downfield chemical shift. The carbons of the amino-substituted positions (C4 and C6) would also appear in the downfield region, while the C5 carbon is expected to be the most upfield of the ring carbons. The carbons of the propyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~165 |

| C4, C6 | ~163 |

| C5 | ~78 |

| -S-CH₂ -CH₂-CH₃ | ~34 |

| -S-CH₂-CH₂ -CH₃ | ~23 |

| -S-CH₂-CH₂-CH₃ | ~13 |

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are invaluable for establishing long-range correlations between protons and carbons, thereby confirming the connectivity of the molecular structure. In the HMBC spectrum of this compound, a key correlation would be expected between the protons of the methylene group adjacent to the sulfur atom (H-1') and the C2 carbon of the pyrimidine ring. mdpi.com This correlation would definitively confirm the S-alkylation and the attachment of the propylthio group at the 2-position of the pyrimidine ring. mdpi.com

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₂N₄S), the calculated exact mass would be compared to the experimentally determined mass. A close match between these values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The HRMS data for the analogous 2-(heptylthio)pyrimidine-4,6-diamine has been successfully used to confirm its elemental composition. mdpi.com

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino groups, C-H bonds of the propyl group, C=N and C=C bonds of the pyrimidine ring, and the C-S bond of the thioether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretching (amino groups) | 3400 - 3200 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N and C=C stretching (pyrimidine ring) | 1650 - 1550 |

| N-H bending (amino groups) | 1640 - 1560 |

| C-S stretching | 700 - 600 |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. A study on the closely related 2-(ethylthio)pyrimidine-4,6-diamine (B1331693) (ETPD) revealed that it crystallizes in the orthorhombic space group P212121. mku.edu.tr The crystal structure analysis of ETPD confirmed the planar geometry of the pyrimidine ring and the conformation of the ethylthio side chain. It is expected that this compound would exhibit similar crystalline packing and intermolecular hydrogen bonding patterns involving the amino groups and the pyrimidine nitrogen atoms.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) in Structural Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for the structural elucidation of chemical compounds. These methodologies provide a molecular fingerprint by probing the vibrational modes of a molecule, which are sensitive to its geometric arrangement, bonding, and functional groups. For this compound, a detailed analysis of its vibrational spectra allows for the confirmation of its structural integrity and the characterization of its constituent functional groups. While direct experimental spectra for this specific compound are not widely published, a comprehensive understanding of its vibrational characteristics can be derived from the well-established spectral data of structurally analogous pyrimidine derivatives.

The vibrational spectrum of this compound is fundamentally shaped by the vibrations of its pyrimidine core, the two amino substituents, and the propylthio group. The pyrimidine ring, an aromatic heterocycle, exhibits a series of characteristic stretching and bending vibrations. The C-N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region of the FT-IR and FT-Raman spectra. The in-plane and out-of-plane bending vibrations of the ring C-H bonds are expected at lower frequencies.

The two amino groups at the 4 and 6 positions of the pyrimidine ring give rise to distinct and informative vibrational bands. The N-H stretching vibrations are particularly characteristic, typically appearing as a pair of bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. The presence of intermolecular hydrogen bonding can lead to a broadening and shifting of these bands to lower wavenumbers. The in-plane bending (scissoring) mode of the amino groups is expected to be observed in the 1650-1580 cm⁻¹ range.

The propylthio substituent introduces additional vibrational modes. The C-S stretching vibration is a key indicator of this group, though it can be of weak to medium intensity and appear in a broad range of the fingerprint region, typically between 700 and 600 cm⁻¹. The various C-H stretching and bending vibrations of the propyl group's methylene (-CH₂) and methyl (-CH₃) moieties will also be present in the spectrum, with the stretching vibrations occurring in the 3000-2850 cm⁻¹ range.

The following table provides a summary of the predicted characteristic vibrational frequencies for this compound based on the analysis of structurally related compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretching | 3450 - 3350 | Amino (-NH₂) |

| N-H Symmetric Stretching | 3350 - 3250 | Amino (-NH₂) |

| C-H Stretching (Aromatic) | 3100 - 3000 | Pyrimidine Ring |

| C-H Stretching (Aliphatic) | 2980 - 2850 | Propyl (-C₃H₇) |

| N-H Bending (Scissoring) | 1650 - 1580 | Amino (-NH₂) |

| C=N and C=C Stretching | 1600 - 1400 | Pyrimidine Ring |

| C-H Bending (Aliphatic) | 1470 - 1360 | Propyl (-C₃H₇) |

| C-N Stretching | 1350 - 1250 | Pyrimidine Ring/Amino |

| C-S Stretching | 700 - 600 | Thioether (-S-) |

Computational and Theoretical Investigations of 2 Propylthio Pyrimidine 4,6 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For 2-(Propylthio)pyrimidine-4,6-diamine and its analogs, DFT calculations provide fundamental insights into their geometry, electronic properties, and vibrational frequencies.

Research on related pyrimidine (B1678525) derivatives has demonstrated the utility of DFT in understanding their molecular architecture. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry of pyrimidine compounds, revealing key bond lengths, bond angles, and dihedral angles. These studies confirm the planar nature of the pyrimidine ring and help in understanding the spatial arrangement of its substituents. ijcce.ac.irnih.gov

The electronic properties of these molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting their reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir For pyrimidine derivatives, DFT calculations have been employed to determine these frontier orbital energies, providing insights into their electron-donating and accepting capabilities, which are vital for their interactions with biological targets. ijcce.ac.ir

Furthermore, DFT is instrumental in analyzing the vibrational modes of these molecules. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational motions. nih.govijfans.orgresearchgate.net For example, the characteristic stretching vibrations of C=N and C=C bonds within the pyrimidine ring are typically observed in the 1600-1500 cm⁻¹ region. ijfans.org

Table 1: Representative DFT-Calculated Electronic Properties of a Pyrimidine Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a generic pyrimidine derivative and may not correspond exactly to this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein.

Docking studies on various pyrimidine derivatives have revealed key interactions that contribute to their biological activity. For instance, studies targeting enzymes like EGFR kinase and cyclin-dependent kinase 2 have shown that the pyrimidine scaffold can fit into the adenine (B156593) binding pocket, forming crucial hydrogen bonds and hydrophobic interactions. nih.govnih.gov The amino groups at positions 4 and 6 of the pyrimidine ring often act as hydrogen bond donors, while the nitrogen atoms within the ring can act as acceptors, anchoring the ligand within the active site.

The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. Lower binding energies typically indicate a more stable complex and potentially higher biological activity. For example, docking studies of pyrimidine derivatives against various microbial enzymes have shown strong binding affinities, which correlate with their observed inhibitory effects. nih.govremedypublications.com

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Hydrogen Bonds | 3 |

| Interacting Residues | LYS745, MET793, ASP855 |

Note: This is an illustrative example and the specific interactions and binding energy will vary depending on the ligand and target protein.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their conformational changes and stability over time. By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound behaves in a biological environment, such as in solution or when bound to a protein.

MD simulations of pyrimidine derivatives have been used to assess the stability of ligand-protein complexes predicted by molecular docking. These simulations can confirm whether the key interactions observed in the docked pose are maintained over time. For example, a study on furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors used MD simulations to show that the designed compound formed a stable complex within the binding sites of the target enzymes. rsc.org

Conformational analysis is another important application of MD. For flexible molecules, MD can explore the different shapes (conformations) they can adopt and identify the most stable ones. This is crucial for understanding how a ligand can adapt its shape to fit into a binding site. Studies on pyrimidine nucleoside analogues have utilized conformational analysis to understand the rigidity of the sugar moiety, which can influence their biological activity. imist.ma

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds.

Descriptor Selection and Calculation (e.g., electronic, steric, topological descriptors)

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of each compound in the dataset. These descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. These are often calculated using quantum mechanical methods like DFT. nih.gov

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Wiener index and Randić's connectivity index. nih.gov

The selection of relevant descriptors is a critical step in building a robust QSAR model.

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used statistical methods for this purpose. mui.ac.irnih.govmui.ac.ir

The predictive power of the QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using a separate test set of compounds are employed to assess the model's robustness and predictive ability. nih.govnih.govbg.ac.rs A good QSAR model will have high values for statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mui.ac.ir

Table 3: Example of a QSAR Model for a Series of Pyrimidine Derivatives

| Statistical Parameter | Value |

|---|---|

| R² | 0.89 |

| Q² | 0.75 |

| F-statistic | 55.2 |

Note: These are representative statistical parameters for a hypothetical QSAR model.

Predictive Applications in Drug Design

A validated QSAR model can be used to predict the biological activity of novel, untested compounds. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources. QSAR studies on pyrimidine derivatives have been successfully used to guide the design of new inhibitors for various targets, including JNK inhibitors and VEGFR-2 inhibitors. nih.govmui.ac.irnih.govmui.ac.ir By analyzing the contribution of different descriptors to the activity, researchers can identify the key structural features that need to be modified to enhance the desired biological effect.

Future Perspectives in Research on 2 Propylthio Pyrimidine 4,6 Diamine

Exploration of Novel Synthetic Routes

The established method for synthesizing similar compounds, such as 2-(heptylthio)pyrimidine-4,6-diamine, involves the S-alkylation of 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP). mdpi.com This reaction is typically carried out by first forming a sodium salt of DAMP, followed by a reaction with an alkyl halide (e.g., n-heptyl chloride) in a solvent like dimethylformamide (DMF). mdpi.com While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies.

Key areas for exploration in synthetic methodology include:

Green Chemistry Approaches: Investigating the use of greener solvents to replace traditional ones like DMF. This shift aims to reduce the environmental footprint of the synthesis process.

Catalysis: The introduction of novel catalysts could enhance reaction rates, improve yields, and allow for milder reaction conditions.

Flow Chemistry: Implementing continuous flow manufacturing processes could offer better control over reaction parameters, leading to higher purity and more consistent production, which is particularly advantageous for scaling up synthesis.

Process Optimization: Systematic optimization of reaction conditions such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and purity while minimizing waste.

These advancements would not only streamline the production of 2-(propylthio)pyrimidine-4,6-diamine but also facilitate the efficient synthesis of a diverse library of analogues for further study.

Advanced Computational Studies for Rational Design

Computer-Aided Drug Discovery (CADD) has become an indispensable tool in modern medicinal chemistry. nih.govresearchgate.net For this compound, advanced computational studies can provide profound insights into its physicochemical properties and potential biological interactions, thereby guiding the rational design of novel derivatives.

Future computational research could focus on:

Molecular Docking: These studies can predict the binding modes and affinities of this compound and its virtual analogues to the active sites of various biological targets, such as protein kinases or metabolic enzymes. smolecule.com This helps in prioritizing compounds for synthesis and biological testing.

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, charge distribution, and reactivity of the molecule. This information is vital for understanding its chemical behavior and potential interaction points.

Pharmacophore Modeling: By identifying the key structural features required for binding to a specific biological target, pharmacophore models can guide the design of new molecules with enhanced potency and selectivity.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like profiles early in the discovery process.

These computational approaches, when used in synergy, can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. researchgate.net

Identification of New Biological Targets and Mechanisms

The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous clinically important drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Derivatives of the pyrimidine-4,6-diamine scaffold, in particular, have shown promise in targeting specific enzymes and receptors.

Future research should aim to identify novel biological targets for this compound through:

High-Throughput Screening (HTS): Screening the compound against large, diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, proteases) can uncover previously unknown activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are necessary to elucidate the precise mechanism by which the compound exerts its effect. For instance, pyrimidine-4,6-diamine derivatives have been developed as Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.govresearchgate.net

Exploration of Known Target Classes: Based on the activities of structurally related compounds, research can be directed towards specific target families. The versatility of the pyrimidine scaffold suggests potential applications in various therapeutic areas.

The table below summarizes potential biological targets for which this compound and its future analogues could be investigated.

| Target Class | Specific Examples | Therapeutic Area | Reference |

| Protein Kinases | FMS-like Tyrosine Kinase 3 (FLT3), Polo-like kinase 1 (PLK1) | Oncology | nih.govmdpi.com |

| Epigenetic Targets | Bromodomain-containing protein 4 (BRD4) | Oncology, Inflammation | mdpi.comnih.gov |

| Dihydrofolate Reductase (DHFR) | Human, Toxoplasma gondii, Mycobacterium avium | Oncology, Infectious Diseases | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | GPR84 | Inflammation, Neuropathic Pain | nih.gov |

By systematically exploring these and other potential targets, researchers can define new therapeutic contexts for this promising chemical scaffold.

Development of Advanced Analogues for Therapeutic Applications

A key future direction is the synthesis and evaluation of advanced analogues of this compound to establish a robust Structure-Activity Relationship (SAR) and optimize for therapeutic use. nih.gov Guided by computational modeling and initial biological screening results, a systematic modification of the parent structure can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for the development of advanced analogues include:

Modification of the Thioether Side Chain: The propyl group can be replaced with a variety of other alkyl or aryl groups. Altering the chain length, introducing branching, or adding cyclic moieties can significantly impact binding affinity and selectivity, as demonstrated in the development of GPR84 agonists from a similar pyrimidine scaffold. nih.gov

Substitution at the Amino Groups: The amino groups at the C4 and C6 positions provide handles for introducing a wide range of substituents. Reaction with various aliphatic, aromatic, and heterocyclic amines can create libraries of novel compounds with diverse properties. researchgate.net

Modification of the Pyrimidine Core: Substitution at the C5 position of the pyrimidine ring is a common strategy to modulate the electronic and steric properties of the molecule, which can fine-tune its biological activity. smolecule.com

The development of these analogues, coupled with comprehensive biological evaluation, will be crucial for translating the potential of the this compound scaffold into tangible therapeutic applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(propylthio)pyrimidine-4,6-diamine?

The compound can be synthesized via S-alkylation , where a thiol group is introduced to the pyrimidine core. For example, 2-(heptylthio)pyrimidine-4,6-diamine (structurally analogous) was synthesized by reacting 4,6-diaminopyrimidine-2-thiol with heptyl bromide under basic conditions, followed by purification via column chromatography . Precursor optimization, such as using 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine, may also simplify synthesis .

Q. How can researchers purify and characterize this compound?

Purification typically involves column chromatography (silica gel, gradient elution) or recrystallization. Characterization employs 1H/13C NMR to confirm substituent integration, HRMS for molecular weight validation, IR for functional group analysis (e.g., S–C stretching at ~650 cm⁻¹), and HMBC to verify connectivity . Purity is assessed via HPLC (>95%) .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound are limited, structurally similar pyrimidine derivatives require gloves, lab coats, and fume hoods due to potential toxicity. Refer to SDS sheets of analogs (e.g., 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) for hazard guidelines (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How does structural modification of this compound affect kinase inhibition?

Substituent alterations (e.g., propylthio vs. cycloheptyl) significantly impact binding affinity and selectivity . For example, N6-cycloheptyl analogs show enhanced CDK2 inhibition due to hydrophobic interactions in the ATP-binding pocket. Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .

Q. What analytical methods validate this compound’s stability in drug formulations?

Forced degradation studies (acid/base/oxidative stress) combined with HPLC-UV/MS monitor degradation products. For impurity profiling, use 2-(propylthio)pyrimidine-4,6-diol (a related impurity) as a reference standard in ICH-compliant protocols .

Q. How can computational modeling guide the optimization of this compound derivatives?

Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like JAK3. QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity. Recent studies used this approach to design pyrimidine-4,6-diamine derivatives with nanomolar JAK3 inhibition .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC50 values) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using ADP-Glo™ Kinase Assays and validate results with orthogonal methods (e.g., cellular proliferation assays). Cross-reference with crystallographic data (e.g., PDB: 6VSB) to confirm binding modes .

Q. How do researchers evaluate the pharmacokinetic properties of this compound?

In vitro ADME assays include:

- Microsomal stability (human liver microsomes) to assess metabolic half-life.

- Caco-2 permeability for intestinal absorption.

- Plasma protein binding (equilibrium dialysis). In silico tools (e.g., SwissADME) predict logP, solubility, and bioavailability .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of this compound?

Issues include regioselectivity during S-alkylation and byproduct formation (e.g., disulfides). Mitigate these via microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates by TLC or LC-MS .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Use internal controls (e.g., staurosporine for kinase inhibition) and standardized cell lines (e.g., HEK293 for transient kinase expression). Validate results across independent replicates and laboratories. Publish full assay conditions (e.g., buffer pH, DMSO concentration) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.